![molecular formula C20H24N2O3 B12449619 N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12449619.png)
N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural properties, which make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
The preparation of 4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE involves several synthetic routes and reaction conditions. One method includes reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound . This method is efficient, avoids the use of toxic reagents, and produces high-purity products with a total yield of over 79% .
Análisis De Reacciones Químicas
4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a ligand for modulating gene expression via receptor complexes . Additionally, it is used in material science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptor complexes, modulating the expression of exogenous genes . This interaction can lead to various biological effects, including changes in gene expression and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE can be compared with similar compounds such as 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide and 2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE lies in its specific amido and isopropoxy groups, which confer distinct reactivity and bioactivity compared to its analogs.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[3-(2-methylpropanoylamino)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-13(2)19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
ZMGDNKDVMKVHSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
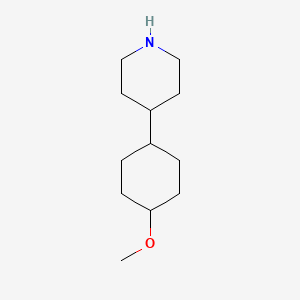
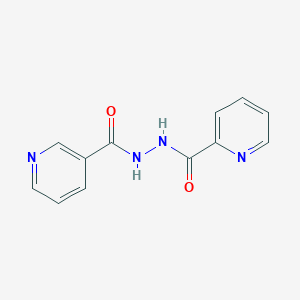
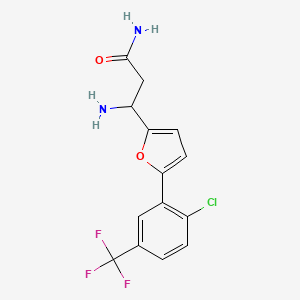
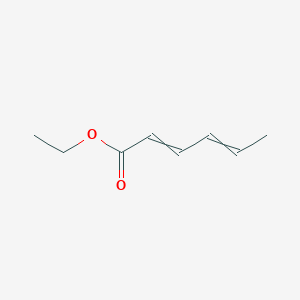
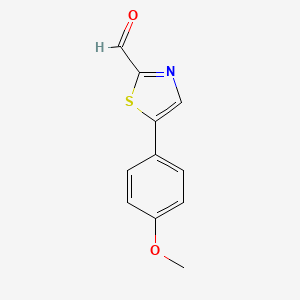
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
methanone](/img/structure/B12449592.png)
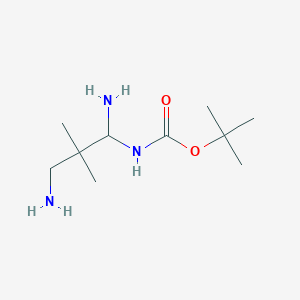
![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
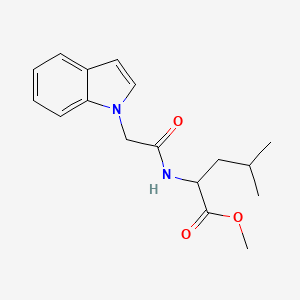

![5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449613.png)
